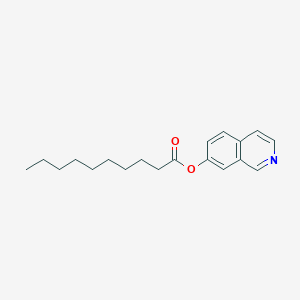
Isoquinolin-7-YL decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolin-7-YL decanoate is a chemical compound derived from isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including Isoquinolin-7-YL decanoate, can be achieved through various methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using efficient catalytic processes. For example, the use of rhodium (III)-catalyzed C-H bond activation and cyclization with internal alkynes enables the rapid assembly of multisubstituted isoquinolines .
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-7-YL decanoate undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives into tetrahydroisoquinoline compounds.
Common Reagents and Conditions
Oxidation: Copper (I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water.
Reduction: Nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines.
Substitution: Palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes.
Major Products Formed
The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline compounds, and various substituted isoquinoline derivatives .
Scientific Research Applications
Isoquinolin-7-YL decanoate and its derivatives have numerous scientific research applications:
Mechanism of Action
The mechanism of action of Isoquinolin-7-YL decanoate involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can arrest the cell cycle and induce apoptosis, making them potent anticancer agents . They also exhibit antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of Isoquinolin-7-YL decanoate, known for its wide range of biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline with similar biological properties.
Isoliensinine: A bisbenzylisoquinoline alkaloid with antitumor, cardioprotective, and antioxidant effects.
Uniqueness
This compound is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity compared to other isoquinoline derivatives .
Properties
CAS No. |
143247-54-5 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
isoquinolin-7-yl decanoate |
InChI |
InChI=1S/C19H25NO2/c1-2-3-4-5-6-7-8-9-19(21)22-18-11-10-16-12-13-20-15-17(16)14-18/h10-15H,2-9H2,1H3 |
InChI Key |
DBPBCZAYDLYCMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















